molecular formula C17H18N2O4 B13126035 2,2'-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol CAS No. 6295-76-7

2,2'-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol

Cat. No.: B13126035
CAS No.: 6295-76-7
M. Wt: 314.34 g/mol
InChI Key: OXZABCVRBCCCID-UHFFFAOYSA-N
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Description

2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 7th position of the fluorene ring and two diethanol groups attached to the nitrogen atom

Preparation Methods

The synthesis of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the nitration of fluorene followed by the introduction of diethanolamine. The reaction conditions for the nitration step often include the use of concentrated nitric acid and sulfuric acid as catalysts. The subsequent reaction with diethanolamine is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups in the diethanol moiety can participate in substitution reactions with various electrophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol can be compared with other similar compounds, such as:

    2,2’-((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid: This compound also contains a fluorene moiety but differs in its functional groups and applications.

    7-Nitro-9H-fluoren-2-amine: Similar in structure but lacks the diethanol groups, leading to different chemical properties and reactivity.

    2,7-Dichloro-9H-fluorene-based compounds: These compounds have different substituents on the fluorene ring, resulting in distinct chemical behaviors and uses.

Properties

CAS No.

6295-76-7

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-[2-hydroxyethyl-(7-nitro-9H-fluoren-2-yl)amino]ethanol

InChI

InChI=1S/C17H18N2O4/c20-7-5-18(6-8-21)14-1-3-16-12(10-14)9-13-11-15(19(22)23)2-4-17(13)16/h1-4,10-11,20-21H,5-9H2

InChI Key

OXZABCVRBCCCID-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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